molecular formula C6H12O2 B121029 Tert-butyl acetate CAS No. 540-88-5

Tert-butyl acetate

Cat. No.: B121029
CAS No.: 540-88-5
M. Wt: 116.16 g/mol
InChI Key: WMOVHXAZOJBABW-UHFFFAOYSA-N
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Description

Tert-butyl acetate, also known as acetic acid tert-butyl ester, is a colorless, flammable liquid with a camphor or blueberry-like odor. It is widely used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners. This compound has gained attention due to its volatile organic compound (VOC) exempt status, making it an environmentally friendly option in various industrial applications .

Mechanism of Action

Target of Action

Tert-butyl acetate (TBAc) is primarily a solvent used in various industries . Its primary targets are the liver and kidneys, as established from repeated inhalation exposure . It also interacts with the skin and eyes, causing irritation .

Mode of Action

TBAc is an ester that reacts with acids to liberate heat along with alcohols and acids . The irritating effects of TBAc may be caused by the acetic acid formed during hydrolysis . It can also convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .

Biochemical Pathways

It’s known that esters like tbac react with acids, liberating heat along with alcohols and acids . This reaction can cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Pharmacokinetics

TBAc is rapidly eliminated, with more than 80% eliminated within 24 hours . Fractions of 5% and 27% of the absorbed dose are exhaled mainly as unchanged TBAc during the first 12 hours after exposure . Only 0.6% and 3% of the inhaled amount is identified as CO2 .

Result of Action

The primary result of TBAc action is its use as a solvent in various industries, including the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . It’s also used to convert aromatic nitriles to the corresponding N-tert-butylamides .

Action Environment

TBAc is a colorless flammable liquid with a camphor- or blueberry-like smell . It’s used in environments that require solvents, such as in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners . Environmental factors, such as the presence of heat, sparks, or flames, can easily ignite TBAc, and its vapors may form explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl acetate is primarily synthesized through the esterification process. One common method involves the reaction of tertiary butanol with acetic anhydride, producing this compound and acetic acid as a by-product . Another method involves the reaction of isobutene with acetic acid in the presence of a catalyst, such as sulphonic acid or p-toluenesulfonic acid . This method offers high selectivity and conversion rates, especially when using mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction typically occurs in a reactor where tertiary butanol and acetic anhydride are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

    Hydrolysis: Acetic acid and tert-butyl alcohol.

    Transesterification: Various esters and tert-butyl alcohol.

    Reduction: Tert-butyl alcohol.

Properties

IUPAC Name

tert-butyl acetate
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InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3
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InChI Key

WMOVHXAZOJBABW-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC(C)(C)C
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID1022055
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Molecular Weight

116.16 g/mol
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Physical Description

Tert-butyl acetate is a colorless liquid with a mild odor. Floats on water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a fruity odor.
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Boiling Point

208 °F at 760 mmHg (USCG, 1999), 95.1 °C, 97.8 °C, 208 °F
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Flash Point

72 °F (NIOSH, 2023), 72 °F, 72 °F (closed cup), 16.6 - 22.2 °C (CLOSED CUP), 15.5 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ethyl ether, chloroform, acetic acid, Miscible with common industrial organic solvents, Practically insoluble in water, Solubility in water: poor, Insoluble
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Density

0.8665 at 68 °F 0.8593 at 25 °C (USCG, 1999) - Less dense than water; will float, 0.8665 g/cu cm at 20 °C, Relative density (water = 1): 0.86, 0.87
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Vapor Density

4.0 at BP (Air = 1), Relative vapor density (air = 1): 4
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Vapor Pressure

47.0 [mmHg], 47 mm Hg at 25 °C /ext/, Vapor pressure, kPa at 25 °C: 6.3
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Mechanism of Action

... /tert-Butyl acetate/ behaved as inhibitor of acetylcholine when it combined with the acetylcholine receptor on the muscle.
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Color/Form

Liquid, Colorless liquid

CAS No.

540-88-5
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Record name tert-BUTYL ACETATE
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Record name TERT-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/395
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Record name Acetic acid, tert-butyl ester
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URL https://www.cdc.gov/niosh-rtecs/AF70EA40.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
Name
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0 (± 1) mol
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[Compound]
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
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Name
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0 (± 1) mol
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reactant
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Name
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0.109 g
Type
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0 (± 1) mol
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Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 3,102,905 describes a process for producing t-butyl acetate by the reaction of isobutylene and acetic acid in the presence of an organic sulfonic acid in the liquid phase. The crude product is then purified by means of distillation to give t-butyl acetate free of isobutylene.
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0 (± 1) mol
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Reaction Step One
[Compound]
Name
sulfonic acid
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl acetate
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Reactant of Route 5
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Reactant of Route 6
Tert-butyl acetate

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